2-(Tributylstannyl)thiazole CAS number and properties
2-(Tributylstannyl)thiazole CAS number and properties
An In-depth Technical Guide to 2-(Tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tributylstannyl)thiazole, with CAS number 121359-48-6, is a pivotal organotin reagent in modern organic synthesis.[1][2] Its unique structure, combining a reactive thiazole ring with a versatile tributylstannyl group, makes it an indispensable tool for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in synthetic chemistry, and essential safety and handling protocols.
Chemical and Physical Properties
2-(Tributylstannyl)thiazole is a clear, nearly colorless liquid with a molecular formula of C₁₅H₂₉NSSn and a molecular weight of 374.17 g/mol .[1][2] It exhibits thermal stability, as indicated by its high boiling and flash points.[1][2] Proper storage in a sealed, dry environment at 2–8°C is recommended to maintain its integrity.[1][2]
| Property | Value |
| CAS Number | 121359-48-6 |
| Molecular Formula | C₁₅H₂₉NSSn |
| Molecular Weight | 374.17 g/mol [1][2] |
| Appearance | Clear, almost colorless liquid[1][2] |
| Boiling Point | 307–309 °C[1][2][3][4] |
| Density | 1.190 g/mL at 25 °C[1][2][3][4] |
| Refractive Index | n20/D 1.5200[1][2][3][4] |
| Flash Point | >230 °F (>110 °C)[1][2][3][4] |
| Solubility | Not miscible or difficult to mix with water[1][2] |
| Storage Temperature | 2–8°C, sealed in a dry environment[1][2][4] |
Synthesis and Reactivity
The synthesis of 2-(tributylstannyl)thiazole can be achieved through several methods, with the Grignard reagent and lithium-tin exchange methods being the most common due to their high yields.[1]
Experimental Protocol: Synthesis via Lithium-Tin Exchange
A common laboratory-scale synthesis involves the reaction of 2-bromothiazole with butyllithium to form an organolithium intermediate, which is then quenched with tributyltin chloride.
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Step 1: Lithiation Dissolve 2-bromothiazole in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Step 2: Stannylation Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.
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Step 3: Quenching Add tributyltin chloride (Bu₃SnCl) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.[5]
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Step 4: Work-up and Purification Quench the reaction with water and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.
Applications in Organic Synthesis
The primary application of 2-(tributylstannyl)thiazole is as a key reagent in Stille cross-coupling reactions for the arylation of thiazoles.[1][3] This palladium-catalyzed reaction allows for the precise formation of carbon-carbon bonds between the thiazole ring and various organic halides or triflates, enabling the synthesis of complex heteroaromatic compounds.[1]
Stille Cross-Coupling Reaction
In a typical Stille coupling, 2-(tributylstannyl)thiazole serves as the organostannane component, which reacts with an aryl halide in the presence of a palladium catalyst to form a 2-arylthiazole.
Caption: General workflow for a Stille cross-coupling reaction.
The thiazole moiety is a common scaffold in many biologically active molecules.[2] Consequently, 2-(tributylstannyl)thiazole is a valuable precursor in pharmaceutical chemistry and drug discovery for creating derivatives with potential antitumor, antibacterial, and antiviral properties.[1][2]
Logical Relationship of Applications
Caption: Applications of 2-(tributylstannyl)thiazole.
Safety and Handling
Due to its organotin nature, 2-(tributylstannyl)thiazole must be handled with care.[1] It is classified as toxic if swallowed and harmful in contact with skin.[6][7] It also causes skin and serious eye irritation.[6][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or mist.[1][6]
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Storage: Store in a cool, dry place in a tightly sealed container, away from light and moisture.[1][6] An inert gas atmosphere is recommended to prevent oxidation.[1]
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First Aid:
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Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6] Avoid release into the environment.[6]
This technical guide provides essential information for the safe and effective use of 2-(tributylstannyl)thiazole in a research and development setting. Its versatility as a synthetic building block, particularly in the construction of complex heterocyclic systems, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.
References
- 1. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]
- 2. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]
- 3. 2-Tributylstannylthiazole 97 121359-48-6 [sigmaaldrich.com]
- 4. 121359-48-6 CAS MSDS (2-(TRIBUTYLSTANNYL)THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(TRIBUTYLSTANNYL)THIAZOLE | 121359-48-6 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 121359-48-6 Cas No. | 2-(Tributylstannyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]
